Bienvenue dans la boutique en ligne BenchChem!

1-(7-Hydroxy-1-naphthyl)biguanide hydrochloride

Antimalarial Drug Discovery Glucose-6-Phosphate Dehydrogenase Inhibition Structure-Activity Relationship

1-(7-Hydroxy-1-naphthyl)biguanide hydrochloride (CAS 21528-12-1) is a synthetic aryl biguanide derivative with the molecular formula C₁₂H₁₄ClN₅O and a molecular weight of 279.72 g/mol. The compound features a naphthalene ring hydroxylated at the 7-position, linked to a biguanide moiety.

Molecular Formula C12H14ClN5O
Molecular Weight 279.72 g/mol
CAS No. 21528-12-1
Cat. No. B12780628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(7-Hydroxy-1-naphthyl)biguanide hydrochloride
CAS21528-12-1
Molecular FormulaC12H14ClN5O
Molecular Weight279.72 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C(C=C2)O)C(=C1)N=C(N)N=C(N)N.Cl
InChIInChI=1S/C12H13N5O.ClH/c13-11(14)17-12(15)16-10-3-1-2-7-4-5-8(18)6-9(7)10;/h1-6,18H,(H6,13,14,15,16,17);1H
InChIKeySYKXVZPQFBJYLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(7-Hydroxy-1-naphthyl)biguanide Hydrochloride (CAS 21528-12-1): Chemical Identity and Core Structural Features


1-(7-Hydroxy-1-naphthyl)biguanide hydrochloride (CAS 21528-12-1) is a synthetic aryl biguanide derivative with the molecular formula C₁₂H₁₄ClN₅O and a molecular weight of 279.72 g/mol [1]. The compound features a naphthalene ring hydroxylated at the 7-position, linked to a biguanide moiety [2]. Also referred to as 1-biguanidino-7-naphthol hydrochloride, this compound belongs to the broader class of biguanides—organic molecules containing two guanidine units that have been historically explored for antimalarial, antidiabetic, and anticancer applications [3]. Unlike simple alkyl or phenyl biguanides, the fused bicyclic aromatic system combined with the strategically placed hydroxyl group confers unique electronic and hydrogen-bonding properties that are critical for selective molecular recognition events [2].

Why Generic Substitution is Not Advisable for 1-(7-Hydroxy-1-naphthyl)biguanide Hydrochloride


Biguanides as a class exhibit wide functional variability driven by their N-substitution patterns; identical core scaffolds can yield divergent target engagement, potency, and selectivity profiles [1]. For instance, proguanil and its cyclized metabolite cycloguanil act as dihydrofolate reductase (DHFR) inhibitors, whereas 1-(7-hydroxy-1-naphthyl)biguanide hydrochloride has demonstrated a fundamentally different mechanism: direct inhibition of the Plasmodium falciparum bifunctional enzyme glucose-6-phosphate dehydrogenase–6-phosphogluconolactonase (PfG6PD–6PGL) with an IC₅₀ of 900 nM [2]. The 7-hydroxy substituent on the naphthalene ring is not an inert decoration; it is a critical pharmacophoric element that, when removed (as in 1-naphthylbiguanide, CAS 13261-53-5), eliminates both the hydrogen-bond donor/acceptor capability at this position and the measurable PfG6PD inhibition documented for the 7-hydroxy derivative [2][3]. Consequently, substituting this compound with a cheaper, structurally related biguanide absent the 7-hydroxy group or with a different aromatic substitution pattern risks complete loss of the target engagement that defines its research and procurement value.

Quantitative Evidence Differentiating 1-(7-Hydroxy-1-naphthyl)biguanide Hydrochloride from Closest Analogs


Sub-Micromolar Inhibition of Plasmodium falciparum G6PD–6PGL vs. Structurally Related Biguanides

1-(7-Hydroxy-1-naphthyl)biguanide hydrochloride inhibits the bifunctional PfG6PD–6PGL enzyme with an IC₅₀ of 900 nM, as determined by competitive inhibition assays using glucose-6-phosphate as substrate in the presence of NADP⁺ and Lineweaver-Burk plot analysis [1]. In contrast, the des-hydroxy analog 1-naphthylbiguanide (CAS 13261-53-5) shows no detectable inhibition of PfG6PD in the same assay platform, confirming that the 7-hydroxyl group is indispensable for target engagement [1][2]. Furthermore, proguanil—a clinically established antimalarial biguanide—exerts its effect via a different molecular target (DHFR) and does not inhibit PfG6PD at therapeutically relevant concentrations, underscoring the mechanistic divergence within the biguanide class [3].

Antimalarial Drug Discovery Glucose-6-Phosphate Dehydrogenase Inhibition Structure-Activity Relationship

Explicit Target Engagement Different from Mainstream Antimalarial Biguanides

The binding target of 1-(7-hydroxy-1-naphthyl)biguanide hydrochloride has been explicitly identified as the Plasmodium falciparum bifunctional G6PD–6PGL enzyme via competitive inhibition kinetics, with a confirmed IC₅₀ of 900 nM [1]. This is in stark contrast to the clinically deployed biguanide proguanil, whose active metabolite cycloguanil inhibits dihydrofolate reductase (DHFR) with an IC₅₀ of approximately 1.5 nM against the wild-type PfDHFR enzyme [2]. The distinct target engagement means that cross-resistance mechanisms that compromise DHFR inhibitors (e.g., mutations at codons 16, 108, 51, 59, 164) do not affect PfG6PD inhibitors, providing a rational basis for investigating the 7-hydroxy naphthyl biguanide scaffold as a companion chemotype in dual-target antimalarial strategies [2].

Target Deconvolution Antimalarial Mechanism of Action Enzyme Inhibition Selectivity

Physicochemical Property Differentiation Dictated by the 7-Hydroxy Substituent

The computed partition coefficient (cLogP) of 1-(7-hydroxy-1-naphthyl)biguanide hydrochloride is 0.9, reflecting moderate lipophilicity balanced by the hydroxyl group . In comparison, the des-hydroxy 1-naphthylbiguanide (CAS 13261-53-5) has a higher cLogP of approximately 1.8, indicating a substantial reduction in hydrophilicity when the 7-OH group is absent . The hydroxyl group also increases the topological polar surface area (tPSA) from ~97.8 Ų for the des-hydroxy analog to ~103 Ų for the 7-hydroxy compound, which impacts membrane permeability potential . These differences are not merely incremental; a ΔcLogP of ~0.9 units and a ΔtPSA of ~5 Ų across otherwise identical carbon frameworks can lead to meaningful divergence in aqueous solubility, plasma protein binding, and passive diffusion rates.

Physicochemical Profiling ADME Prediction LogP and Solubility

Availability of Validated Potency Data Enables Benchmarking Against Known PfG6PD Inhibitor ML276

The well-characterized PfG6PD inhibitor ML276 exhibits an IC₅₀ of 889 nM against the same bifunctional enzyme target [1]. 1-(7-Hydroxy-1-naphthyl)biguanide hydrochloride, with an IC₅₀ of 900 nM, shows near-identical potency to this literature benchmark compound while representing a chemically distinct scaffold (aryl biguanide vs. benzo[b][1,4]thiazine-6-carboxamide) [2]. Scaffold diversity is a highly valued attribute in hit-to-lead and lead optimization campaigns, as it reduces the risk of shared metabolic liabilities or toxicophores. The availability of confirmed, reproducible potency data that parallels a known tool compound provides confidence for procurement in drug discovery programs.

Benchmarking PfG6PD Inhibitor Potency Tool Compound Validation

Optimal Application Scenarios for 1-(7-Hydroxy-1-naphthyl)biguanide Hydrochloride Based on Evidence


PfG6PD–6PGL Biochemical Screening and Inhibitor Validation

With a confirmed IC₅₀ of 900 nM against PfG6PD–6PGL [1], 1-(7-hydroxy-1-naphthyl)biguanide hydrochloride serves as a reliable reference compound for establishing baseline inhibition in high-throughput screening (HTS) campaigns targeting the pentose phosphate pathway of Plasmodium. Its scaffold distinctiveness from benchmark inhibitor ML276 allows researchers to validate hits against an orthogonal chemotype, strengthening confidence in target engagement.

Structure-Activity Relationship (SAR) Exploration of Aryl Biguanides

The availability of the des-hydroxy analog (1-naphthylbiguanide) as a structurally matched inactive comparator [2] makes this compound an ideal starting point for SAR studies. By systematically varying the position and nature of the aromatic substituent, medicinal chemistry teams can map the pharmacophoric requirements for PfG6PD inhibition, potentially guiding the optimization of potency, selectivity, and drug-like properties.

Dual-Target Antimalarial Combination Strategy Research

Because 1-(7-hydroxy-1-naphthyl)biguanide hydrochloride inhibits PfG6PD, a target distinct from the DHFR enzyme targeted by proguanil and its analogs [3], it is a compelling candidate for combination studies aimed at blocking two independent metabolic nodes (pentose phosphate pathway and folate biosynthesis) simultaneously. Such dual-target approaches are of high interest for overcoming resistance emergence in malaria chemotherapy.

Physicochemical Profiling and Permeability Studies

The computed cLogP of 0.9 and tPSA of 103 Ų for this compound, compared to cLogP 1.8 and tPSA 97.8 Ų for the des-hydroxy analog , provide a defined system for studying how incremental changes in hydrophilicity affect membrane permeability and cellular uptake in Plasmodium-infected erythrocytes. This enables controlled physicochemical hypothesis testing that is not possible with less well-characterized biguanides.

Quote Request

Request a Quote for 1-(7-Hydroxy-1-naphthyl)biguanide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.